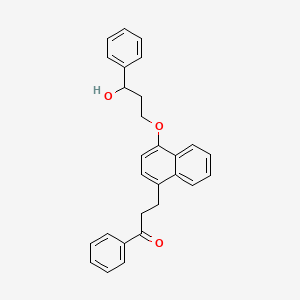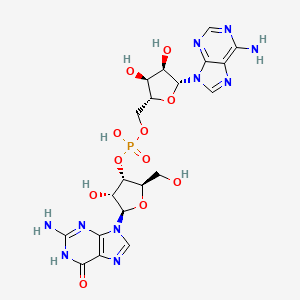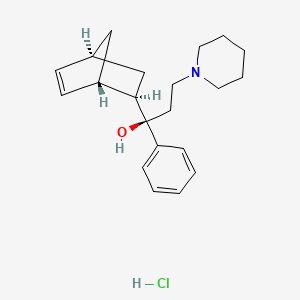![molecular formula C9H13NO2 B14091171 3-[2-Hydroxy-1-(methylamino)ethyl]phenol](/img/structure/B14091171.png)
3-[2-Hydroxy-1-(methylamino)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy-1-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound that features a hydroxyl group and a methylamino group attached to an ethyl chain, which is further connected to a benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the use of an alcohol dehydrogenase enzyme to catalyze the reaction. This method is particularly suitable for producing optically active alcohols, including this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-stage processes that include enzyme-catalyzed synthesis steps. These methods are designed to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[2-Hydroxy-1-(methylamino)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methylamino groups, which are reactive sites on the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2-Hydroxy-1-(methylamino)ethyl]phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a sympathomimetic agent .
Wirkmechanismus
The mechanism of action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol involves its interaction with adrenergic receptors. As a sympathomimetic agent, it stimulates α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This compound also affects β2-adrenergic receptors, which can result in bronchodilation and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol include 2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol and other phenylephrine derivatives. These compounds share structural similarities but may differ in their specific functional groups and resulting biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of hydroxyl and methylamino groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
3-[2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-9(6-11)7-3-2-4-8(12)5-7/h2-5,9-12H,6H2,1H3 |
InChI-Schlüssel |
JLLOVMXOZNHCEB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)
![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)


![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091121.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B14091125.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091131.png)
![Methyl 4-[7-fluoro-2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14091132.png)

![(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid](/img/structure/B14091134.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091135.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091136.png)
